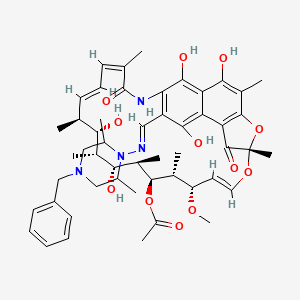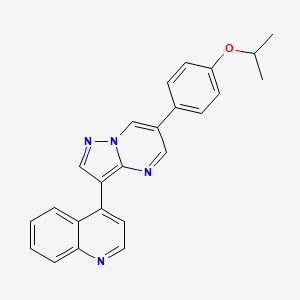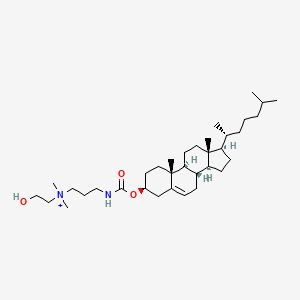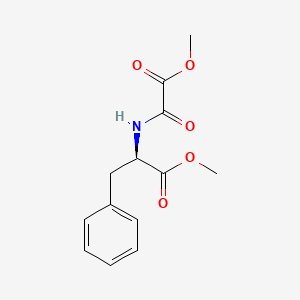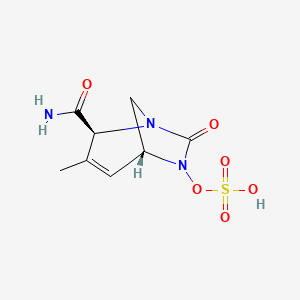
Durlobactam
描述
Durlobactam is a novel, broad-spectrum β-lactamase inhibitor[“]. It belongs to the diazabicyclooctane class of β-lactamase inhibitors with broad-spectrum serine β-lactamase activity[“]. This compound is designed to block the activity of β-lactamase enzymes, thereby restoring the bacteria-killing activity of other antibiotics[“].
This compound is often used in combination with sulbactam, a first-generation, narrow-spectrum β-lactamase inhibitor[“]. Sulbactam has intrinsic antibacterial activity against Acinetobacter spp. due to its ability to inhibit penicillin-binding proteins 1 and 3[“]. However, the clinical utility of sulbactam has been eroded over the last decades due to its susceptibility to cleavage by numerous β-lactamases present in Acinetobacter species[“]. When combined with this compound, the activity of sulbactam is restored against this problematic pathogen[“].
In scientific research, this compound has shown potent activity against globally diverse carbapenem-resistant Acinetobacter baumannii–calcoaceticus complex (ABC) isolates, including colistin-resistant and extensively drug-resistant isolates[“]. In a phase 3, pathogen-specific, randomised controlled trial, the efficacy and safety of sulbactam–this compound were compared with colistin, both in combination with imipenem–cilastatin as background therapy, in patients with serious infections caused by carbapenem-resistant ABC[“].
作用机制
Target of Action Durlobactam is a member of the diazabicyclooctane class of β-lactamase inhibitors with broad-spectrum activity against Ambler class A, C, and D serine β-lactamases[“]. It is often used in combination with sulbactam, a first-generation, narrow-spectrum β-lactamase inhibitor[“][“].
Mode of Action this compound forms a covalent bond with the active site serine of β-lactamase enzymes. This bond is reversible because the sulfated amine is able to recyclize onto the carbamate, allowing the intact inhibitor to dissociate. When combined with sulbactam, the activity of sulbactam is effectively restored against multidrug-resistant strains[“][“].
Result of Action The combination of this compound and sulbactam has shown potent activity against globally diverse carbapenem-resistant Acinetobacter baumannii–calcoaceticus complex (this compound) isolates. This combination is currently in late-stage development for the treatment of Acinectobacter infections, including those caused by carbapenem-resistant isolates[“][“].
Action Environment The action of this compound is not significantly affected by environmental factors. However, the effectiveness of this compound can be influenced by the presence of other β-lactamase inhibitors, such as sulbactam[“][“].
化学性质
Chemical Reaction Type Durlobactam is a β-lactamase inhibitor. When it reacts with a β-lactamase, the enzyme is carbamoylated on the active site serine nucleophile with the full mass of the inhibitor (277 Da) and the cyclic urea is opened[“].
Reactivity This compound has been shown to have broad-spectrum activity against Ambler class A, C, and D serine β-lactamases[“][“]. It is typically given in combination with sulbactam to protect it from degradation by certain serine-beta-lactamases[“].
Stability This compound has been shown to be generally safe and well-tolerated when administered either alone or in combination with sulbactam and/or imipenem-cilastatin[“]. The systemic clearance of this compound does not change after single and multiple doses[“].
生物化学性质
Cellular Effects of Durlobactam
This compound, when combined with sulbactam, effectively restores the activity of sulbactam against multidrug-resistant strains of bacteria[“]. It is used to treat hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP), caused by susceptible isolates of Acinetobacter baumannii-calcoaceticus complex[“].
Molecular Mechanism of this compound
The molecular mechanism of this compound involves inhibiting β-lactamases, which are enzymes that provide resistance to β-lactam antibiotics[“]. This compound protects sulbactam from degradation by certain serine-beta-lactamases[“].. Sulbactam has the ability to inhibit certain penicillin-binding proteins, essential enzymes involved in bacterial cell wall synthesis[“].
Time Effect of this compound
In static time kill experiments, sulbactam/durlobactam was bactericidal (defined as a ≥ 3-log reduction in viable cells) against 6 of 10 A. baumannii isolates at 8 × the sulbactam/durlobactam MIC, and a further 3 isolates showed a 2.4- to 2.9-log reduction by 24 hours[“].
科学研究应用
Treatment of Multidrug-Resistant Acinetobacter baumannii Infections
Durlobactam has been proposed for use against multidrug-resistant Acinetobacter baumannii. It is effective against A. baumannii when used in combination with sulbactam[“].The efficacy and safety of this compound in the treatment of multidrug-resistant A. baumannii infections was carried out[“].
Treatment of Serious Infections Caused by Acinetobacter baumannii–calcoaceticus Complex
This compound, in combination with sulbactam, has been used in the treatment of serious infections caused by carbapenem-resistant Acinetobacter baumannii–calcoaceticus complex[“]. In a phase 3, pathogen-specific, randomised controlled trial, the efficacy and safety of sulbactam–this compound were compared with colistin, both in combination with imipenem–cilastatin as background therapy, in patients with serious infections caused by carbapenem-resistant Acinetobacter baumannii–calcoaceticus complex[“].
Restoration of Sulbactam Susceptibility
This compound restores sulbactam susceptibility to engineered A. baumannii strains overexpressing individual β-lactamases[“].
Bactericidal Activity
In static time kill experiments, sulbactam/durlobactam was bactericidal (defined as a ≥ 3-log reduction in viable cells) against 6 of 10 A. baumannii isolates at 8 × the sulbactam/durlobactam MIC, and a further 3 isolates showed a 2.4- to 2.9-log reduction by 24 hours[“].
Enhancement of Cefiderocol Activity
This compound may also enhance the activity of cefiderocol[“].
产品比较
Durlobactam,Avibactam and Relebactam: Similarities and Differences of Organic Compounds
Similarities
Class: All three compounds belong to the diazabicyclooctane class of β-lactamase inhibitors[“].
Mechanism: They work by inhibiting β-lactamase enzymes, which are produced by some bacteria to resist β-lactam antibiotics. By inhibiting these enzymes, they protect the accompanying antibiotic from degradation, enhancing its effectiveness against the bacteria[“].
Usage: They are all used in combination with other antibiotics to treat infections caused by multi-drug resistant bacteria[“][“].
Spectrum of Activity: this compound has broad-spectrum activity against Ambler class A, C, and D serine β-lactamases[“]. Avibactam and Relebactam also have a broad spectrum of activity, although the specific classes of β-lactamases they inhibit may vary[“].
Structure: As members of the diazabicyclooctane class, they share a similar core structure[“].
Differences
Spectrum of Activity: this compound has broad-spectrum activity against Ambler class A, C, and D serine β-lactamases[“]. It has greater potency than Avibactam for class A and C enzymes. Unlike Avibactam, this compound has potent activity against all class D β-lactamases studied, many of which are commonly involved in β-lactam resistance in A. baumannii[“]. The specific classes of β-lactamases that Avibactam and Relebactam inhibit may vary[“].
Combinations: this compound is used in combination with Sulbactam for the treatment of Acinetobacter infections[“]. Avibactam is used in combination with other antibiotics like ceftazidime[“]. Relebactam is used in combination with imipenem and cilastatin[“].
Related Small Molecules
Perindoprilat,7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid,P-Hydroxyhippuryl-his-leu-OH,H-Tyr-Lys-OH,Mca-Ala-Pro-Lys(Dnp)-OH,Abz-ser-pro-3-nitro-tyr-OH,Abz-FR-K(Dnp)-P-OH,Tyrosyltyrosine,Deserpidine,Bms-265246,SQ 28853,Vicenin 3,RXP 407,H-Ile-Arg-OH Acetate,Delapril hydrochloride,Oleacein,Vicenin-2,Indolapril hydrochloride,Cilazapril,Phosphoramidon disodium
未来方向
Expanding Clinical Applications
The current focus of durlobactam research is on its efficacy against specific bacterial infections, particularly those caused by Acinetobacter baumannii. Future research directions may include exploring the potential of this compound in treating a wider range of infections, especially those resistant to conventional treatments. Recent studies highlight this compound's effectiveness when combined with sulbactam against multidrug-resistant strains, suggesting promising applications in addressing antibiotic resistance challenges (Sagan et al., 2019).
Pharmacokinetic and Safety Profile Optimization
Further studies are needed to refine the pharmacokinetic and safety profiles of this compound, especially in diverse patient populations, including those with varying degrees of renal impairment. Understanding how different physiological conditions affect this compound's efficacy and tolerability can guide more precise dosing regimens and reduce potential adverse effects (Lickliter et al., 2020).
Addressing Resistance Mechanisms
An important future research direction is the investigation of resistance mechanisms against this compound. As resistance evolution is a constant threat, understanding how bacteria might develop resistance to this compound will be crucial for maintaining its long-term effectiveness. This includes examining genetic factors that contribute to reduced susceptibility to this compound and developing strategies to mitigate such resistance (Dousa et al., 2022).
Global Efficacy and Accessibility
Research should also focus on the global efficacy of this compound, considering geographical variations in bacterial strains and resistance patterns. Expanding clinical trials to include diverse populations and environments can help establish its effectiveness across different regions and facilitate wider accessibility.
Integrating with Other Therapies
Finally, exploring the integration of this compound with other therapies, especially in the context of combination treatments, could open new avenues for treating complex infections. Research should investigate how this compound interacts with other antibiotics and whether such combinations can enhance therapeutic outcomes, reduce resistance development, or lower toxicity.
属性
IUPAC Name |
[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISPBXFUKNXOQY-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467829-71-5 | |
| Record name | Durlobactam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467829715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Durlobactam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16704 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DURLOBACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSA33KO9WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


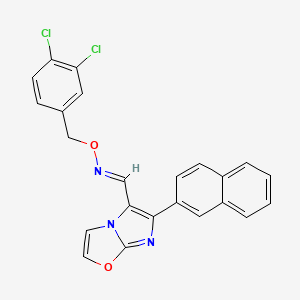
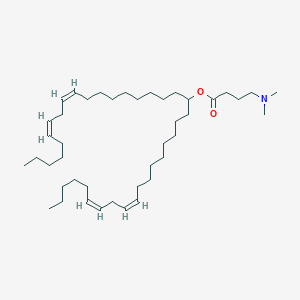
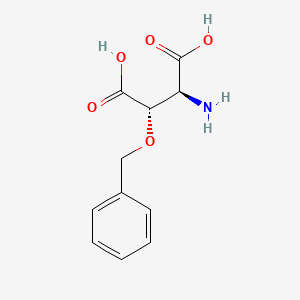

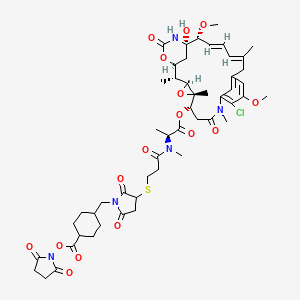
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B607150.png)
